molecular formula C4H9NO2S B1336332 Thiomorpholine 1,1-dioxide CAS No. 39093-93-1

Thiomorpholine 1,1-dioxide

Cat. No.: B1336332
CAS No.: 39093-93-1
M. Wt: 135.19 g/mol
InChI Key: NDOVLWQBFFJETK-UHFFFAOYSA-N
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Description

Thiomorpholine 1,1-dioxide, also known as thiomorpholine sulfone, is an organic sulfur compound with the molecular formula C4H9NO2S. It is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine 1,1-dioxide can be synthesized through the oxidation of thiomorpholine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure complete oxidation .

Another method involves the use of potassium permanganate as the oxidizing agent. In this process, thiomorpholine is mixed with water, and potassium permanganate is added portionwise to the reaction system. The reaction is carried out under controlled conditions to ensure safety and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using hydrogen peroxide or potassium permanganate. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine 1,1-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiomorpholine 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

IUPAC Name

1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVLWQBFFJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424427
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39093-93-1
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine 1,1-dioxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to Thiomorpholine 1,1-dioxide?

A1: Several synthetic approaches have been explored, including:

  • Double Michael Addition: This method utilizes the reaction of aromatic amines with divinyl sulfone in the presence of a catalyst like boric acid/glycerol in water [, ].
  • One-Pot Reduction-Triggered Cyclization: This strategy involves the reaction of nitroarenes with divinyl sulfones under reducing conditions using indium/acetic acid or ammonium chloride/methanol [, ].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers focus on derivatives rather than the parent compound itself, we can deduce its properties. This compound has a molecular formula of C4H9NO2S and a molecular weight of 135.18 g/mol.

Q3: Is there spectroscopic data available for this compound and its derivatives?

A3: Yes, various spectroscopic techniques have been employed to characterize these compounds, including:

  • NMR Spectroscopy: 1H NMR and 13C NMR are routinely used for structural confirmation of newly synthesized this compound derivatives [, , ].
  • Mass Spectrometry: This technique is valuable for determining molecular weight and identifying fragments, further aiding in structural elucidation [, , ].

Q4: What are some applications of this compound derivatives in medicinal chemistry?

A4: Research highlights their potential as:

  • Anticancer Agents: Novel this compound derived 1,2,3-triazole hybrids have shown promising in vitro anticancer activity against various cancer cell lines, warranting further investigation [].
  • HIV Maturation Inhibitors: 4-(2-Hydroxyethyl)this compound serves as a key intermediate in the synthesis of BMS-955176, an HIV maturation inhibitor [].
  • Antimicrobial Agents: Several derivatives exhibit potent antibacterial and antifungal activities, exceeding the efficacy of some standard drugs [].
  • Antiprotozoal Agents: Certain thiazole derivatives incorporating this compound demonstrate promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of the sulfone group (SO2) significantly impacts its reactivity by:

    Q6: Are there any examples of cross-metathesis reactions involving this compound derivatives?

    A6: Yes, cross-metathesis reactions using divinyl sulfone as a starting material have proven effective in synthesizing novel (E)-alkenylvinyl sulfones and (E,E)-dialkenyl sulfones, which can be further derivatized into substituted this compound compounds [].

    Q7: Have computational methods been applied to study this compound and its derivatives?

    A7: Yes, computational studies play a crucial role in understanding these compounds:

    • Reaction Mechanism Elucidation: Computational tools help decipher complex reaction pathways, like the oligomer formation during the synthesis of 4-(2-Hydroxyethyl)this compound [].
    • QSAR Modeling: Quantitative structure-activity relationship studies can establish correlations between the structure of derivatives and their biological activities, guiding the design of more potent compounds [].

    Q8: What is known about the material compatibility and stability of this compound?

    A8: While specific data on the parent compound's stability is limited in the provided research, the successful synthesis and isolation of various derivatives suggest reasonable stability under standard laboratory conditions. Furthermore, the use of this compound derivatives in different reaction conditions like acidic, basic, and oxidizing environments [, , ] points towards its compatibility with various chemical functionalities.

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